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Compound of Interest

(R)-tert-butyl 3-formylpiperidine-1-
Compound Name:
carboxylate

Cat. No.: B574836

An In-depth Technical Guide to (R)-tert-butyl 3-formylpiperidine-1-carboxylate

Introduction

(R)-tert-butyl 3-formylpiperidine-1-carboxylate is a chiral heterocyclic building block of
significant interest in medicinal chemistry and pharmaceutical development. As a derivative of
piperidine, a core scaffold found in numerous natural products and synthetic drugs, this
compound serves as a versatile intermediate for the synthesis of complex molecular
architectures. Its utility is enhanced by the presence of two key functional groups: a Boc-
protected amine, which allows for controlled manipulation and deprotection under specific
acidic conditions, and an aldehyde group, which is a reactive handle for a wide array of
chemical transformations such as reductive amination, Wittig reactions, and aldol
condensations.

The specific (R)-enantiomer is crucial for creating stereochemically defined active
pharmaceutical ingredients (APIs), where biological activity is often highly dependent on the
precise three-dimensional arrangement of atoms. This guide provides a comprehensive
overview of its chemical properties, synthesis, and applications for professionals in research
and drug development.

IUPAC Name: The formally correct IUPAC name for this compound is tert-butyl (3R)-3-
formylpiperidine-1-carboxylate.[1][2]
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Chemical and Physical Properties

The physical and chemical data for (R)-tert-butyl 3-formylpiperidine-1-carboxylate are

summarized below. This information is critical for its handling, storage, and application in

synthetic chemistry.

Property Value Reference(s)

CAS Number 118156-93-7 (for racemate) [3]

Molecular Formula C11H1sNOs3 [2][3]

Molecular Weight 213.27 g/mol [21[31[4]
Colorless to light yellow clear

Appearance o
liquid

Purity >95.0% (GC), 97%

Boiling Point 295.4 + 33.0 °C (Predicted) [3]

Density 1.114 + 0.06 g/cm3 (Predicted) [3]

N Inert atmosphere, store in

Storage Conditions [3]
freezer, under -20°C
Soluble in common organic

Solubility solvents like dichloromethane [3]
and ether.

_ CC(C)(C)OC(=0O)N1CcCcC--

Isomeric SMILES [2]
INVALID-LINK--C=0
CTVHINDANRPFIL-

InChl Key (racemate) [3]
UHFFFAOYSA-N

PubChem CID ((R)-isomer) 42325667 [11[2]

Synthesis and Experimental Protocols

The most common and efficient method for synthesizing tert-butyl 3-formylpiperidine-1-

carboxylate is through the oxidation of the corresponding primary alcohol, tert-butyl 3-
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(hydroxymethyl)piperidine-1-carboxylate. The Swern oxidation is a well-established protocol
that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride under cryogenic conditions,
offering high yields with minimal side-product formation.

Starting Material

GR)—tert—butyI 3-(hydroxymethyID

piperidine-1-carboxylate

Step 1:
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piperidine-1-carboxylate
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Caption: Synthetic workflow for the Swern oxidation of the precursor alcohol.

Detailed Experimental Protocol: Swern Oxidation

The following protocol is adapted from a general procedure for the synthesis of the racemic
compound, which is directly applicable to the (R)-enantiomer starting from the corresponding
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chiral alcohol.[3]

Materials:

e (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate

o Oxalyl chloride (2 M solution in Dichloromethane)

e Dimethyl sulfoxide (DMSO)

¢ Dichloromethane (CH2Clz), anhydrous

o Triethylamine (EtsN)

e Water

o Diethyl ether or Dichloromethane (for extraction)

¢ Anhydrous sodium sulfate (Naz2S0a)

Procedure:

e To a solution of oxalyl chloride (1.3 mmol) in anhydrous dichloromethane (4 mL), slowly add
a solution of DMSO (2.6 mmol) in dichloromethane (5 mL) dropwise at -78 °C (dry
ice/acetone bath).

 Stir the reaction mixture at -68 °C to -78 °C for 15 minutes to form the active electrophile
(chlorosulfonium salt).

e Add a solution of (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 mmol) in
dichloromethane (4 mL) dropwise to the reaction mixture.

o Continue stirring at -78 °C for an additional 15 minutes.

e Add triethylamine (6 mL) to the mixture. The reaction is highly exothermic and should be
controlled.
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 Allow the reaction mixture to warm to room temperature and stir for 16 hours or until
completion is confirmed by TLC.

e Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract
with ether or dichloromethane.

o Combine the organic layers, dry over anhydrous sodium sulfate (Naz2S0a), filter, and
concentrate under reduced pressure to yield the crude product.[3]

The resulting yellow oil, (R)-tert-butyl 3-formylpiperidine-1-carboxylate, is often of sufficient
purity (e.g., 92% yield) to be used in subsequent steps without further purification.[3]

Applications in Drug Discovery and Development

Piperidine scaffolds are ubiquitous in pharmaceuticals due to their favorable pharmacokinetic
properties. The title compound is a key intermediate for synthesizing more complex molecules,
including potent enzyme inhibitors and receptor modulators. Related piperidine-containing
compounds are crucial for the development of drugs targeting a range of diseases.

For example, chiral 3-aminopiperidine derivatives, which can be synthesized from 3-
formylpiperidines via reductive amination, are core components of dipeptidyl peptidase-4 (DPP-
4) inhibitors like Alogliptin and Linagliptin, used in the treatment of type 2 diabetes.[5]
Furthermore, a related intermediate, tert-butyl 4-formylpiperidine-1-carboxylate, is a key
building block for synthesizing Bruton's tyrosine kinase (BTK) inhibitors such as Ibrutinib, used
in cancer therapy.[6]
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Caption: Role of the title compound as a versatile intermediate in drug discovery.

The strategic importance of such chiral building blocks lies in their ability to introduce specific
stereochemistry and functionality early in a synthetic route, streamlining the path to complex
target molecules and facilitating the exploration of structure-activity relationships (SAR).[7] The
Boc-protecting group provides stability during initial synthetic steps and can be readily removed
to allow for further derivatization at the nitrogen atom, adding another layer of synthetic
versatility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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